molecular formula C13H12N2O3S B11693841 [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid

[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B11693841
M. Wt: 276.31 g/mol
InChI Key: PUCLDVOIXVHDFG-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid is a compound with the molecular formula C12H12N2O3S. It is a pyrimidine derivative that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a hydroxy and methyl group, and a phenylacetic acid moiety attached via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and environmentally friendly, as it allows the formation of the desired compound in a single operation without the need for complex purification steps.

Industrial Production Methods

While specific industrial production methods for (4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. This involves optimizing reaction conditions to maximize yield and minimize waste, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the phenylacetic acid moiety can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid can be compared with other pyrimidine derivatives such as:

The uniqueness of (4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetic acid

InChI

InChI=1S/C13H12N2O3S/c1-8-7-10(16)15-13(14-8)19-11(12(17)18)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,17,18)(H,14,15,16)

InChI Key

PUCLDVOIXVHDFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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